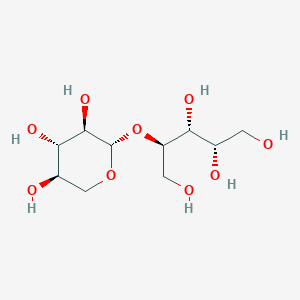
1,4-b-D-Xylobiitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-b-D-Xylobiitol is a polyhydroxy compound with multiple hydroxyl groups. It is primarily used as a benchmark substance for precise analytics, especially in studies related to metabolic perturbations and disorders of xylose metabolism. This compound is a derivative of xylose, a sugar commonly found in plant cell walls.
準備方法
Synthetic Routes and Reaction Conditions
1,4-b-D-Xylobiitol can be synthesized through various chemical routes. One common method involves the reduction of xylose using catalytic hydrogenation. This process typically employs a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches. Genetically modified microorganisms can be used to convert xylose into this compound through fermentation processes. These methods are advantageous due to their sustainability and lower environmental impact compared to traditional chemical synthesis .
化学反応の分析
Types of Reactions
1,4-b-D-Xylobiitol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Further reduction can yield simpler polyols.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, ketones.
Reduction: Simpler polyols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1,4-b-D-Xylobiitol has a wide range of applications in scientific research:
Chemistry: Used as a standard for analytical methods and in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and as a model compound for understanding xylose metabolism.
Medicine: Investigated for potential therapeutic applications in metabolic disorders.
Industry: Utilized in the production of biodegradable polymers and as a precursor for other industrial chemicals
作用機序
The mechanism of action of 1,4-b-D-Xylobiitol involves its interaction with specific enzymes and metabolic pathways. It primarily targets enzymes involved in xylose metabolism, such as xylose isomerase and xylulokinase. These interactions facilitate the conversion of xylose into useful metabolic intermediates, which can then enter various biochemical pathways .
類似化合物との比較
Similar Compounds
1,4-Butanediol: A primary alcohol used in the production of plastics and solvents.
Gamma-Butyrolactone (GBL): A precursor to gamma-hydroxybutyrate (GHB), used in various industrial applications.
Uniqueness
1,4-b-D-Xylobiitol is unique due to its specific role in xylose metabolism and its multiple hydroxyl groups, which make it highly versatile for various chemical reactions and applications. Unlike 1,4-Butanediol and Gamma-Butyrolactone, which are primarily used in industrial applications, this compound has significant importance in biological and medical research .
特性
分子式 |
C10H20O9 |
|---|---|
分子量 |
284.26 g/mol |
IUPAC名 |
(2S,3R,4R)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentane-1,2,3,5-tetrol |
InChI |
InChI=1S/C10H20O9/c11-1-4(13)7(15)6(2-12)19-10-9(17)8(16)5(14)3-18-10/h4-17H,1-3H2/t4-,5+,6+,7+,8-,9+,10-/m0/s1 |
InChIキー |
AGMMOFWXIZIUHT-RSZZQXBVSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H](CO)[C@@H]([C@H](CO)O)O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)OC(CO)C(C(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



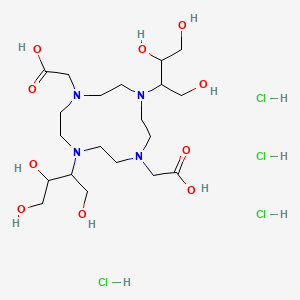
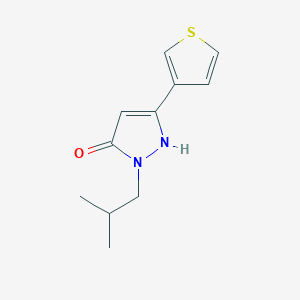
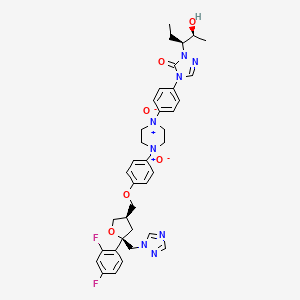

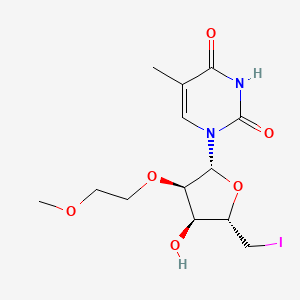
![[(3S,8S,9S,10R,13R,14S)-17-[(2R,4R,5S)-5-ethyl-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13429253.png)

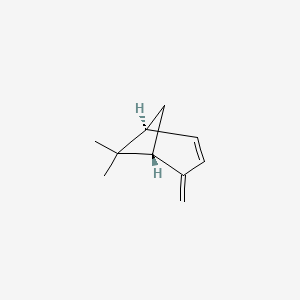

![methyl (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B13429266.png)



